REACTION_CXSMILES
|
[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.BrC1OC(C(Cl)=O)=CC=1.O.[NH2:24][NH2:25]>O>[Br:1][C:2]1[O:6][C:5]([C:7]([NH:24][NH2:25])=[O:9])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(O1)C(=O)O
|
Name
|
|
Quantity
|
163.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(O1)C(=O)Cl
|
Name
|
|
Quantity
|
120.1 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
STIRRING
|
Details
|
by stirring for 0.5 hours at <5° C
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The crystalline product was recrystallized from ethanol (125 ml, 96%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(O1)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |